molecular formula C21H19NO5 B2465361 N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide CAS No. 879565-08-9

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide

Cat. No.: B2465361
CAS No.: 879565-08-9
M. Wt: 365.385
InChI Key: ZNQAGGBFPMMRCQ-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide is a synthetic small molecule characterized by a chromen-4-one core fused with a benzodioxole moiety and an N-linked butanamide chain. Its structural complexity arises from the integration of a 1,3-benzodioxole group (a methylenedioxy bridge) at position 3 of the chromen ring and a methyl substituent at position 6. The butanamide side chain enhances its solubility and bioavailability, making it a candidate for drug development .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-3-5-17(23)22-21-18(13-8-9-15-16(10-13)26-11-25-15)19(24)14-7-4-6-12(2)20(14)27-21/h4,6-10H,3,5,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQAGGBFPMMRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the benzodioxole ring and the butanamide side chain. Common reagents used in these reactions include aromatic aldehydes, ketones, and amines, with catalysts such as Lewis acids or bases to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole ring or the chromenone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and chromenone core can bind to active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide with analogous compounds in terms of structural features , synthetic pathways , physicochemical properties , and biological relevance .

Structural Analogues with Alkylamide Chains

Compounds sharing the butanamide functional group but differing in core structures include:

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Reference
This compound Chromen-4-one + benzodioxole 8-methyl, butanamide Not reported Not reported
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Sulfamoylphenyl + tetrahydrofuran Butanamide, sulfonamide 180–182 51.0
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide (5b) Sulfamoylphenyl + tetrahydrofuran Pentanamide, sulfonamide 174–176 45.4
(S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Hexanamide + phenoxyacetamide Complex stereochemistry, butanamide Not reported Not reported

Key Observations :

  • Alkyl Chain Impact : Increasing the alkyl chain length (e.g., butanamide vs. pentanamide in ) correlates with reduced melting points (180–182°C for 5a vs. 174–176°C for 5b ), likely due to decreased crystallinity.
Benzodioxole-Containing Analogues

Compounds featuring the 1,3-benzodioxole moiety include:

Compound Name Core Structure Functional Groups Application/Activity Reference
This compound Chromen-4-one + benzodioxole Butanamide, methyl group Hypothetical enzyme inhibition
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal Aldehyde + benzodioxole Methylpropanal Fragrance component
1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine Phenethylamine + benzodioxole Methylbutanamine Psychoactive potential

Key Observations :

  • Functional Group Diversity: The benzodioxole group is versatile, appearing in aldehydes (fragrances), amines (CNS-active compounds), and chromenones (enzyme inhibitors).
  • Pharmacological Role: The target compound’s chromen-4-one core may confer antioxidant activity, similar to natural flavonoids, while synthetic benzodioxole derivatives often exhibit enhanced bioavailability .
Butanamide Derivatives in Drug Design

Butanamide is a common pharmacophore in medicinal chemistry. Notable examples:

Compound Name Target/Activity Structural Distinction Reference
This compound Hypothetical kinase inhibitor Chromenone core
(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Antimicrobial peptide mimic Peptidomimetic backbone
N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide Opioid receptor ligand Piperidine-acetamide hybrid

Key Observations :

  • Stereochemical Influence : Compounds like those in emphasize the role of stereochemistry in binding affinity, with R/S configurations altering receptor interactions.
  • Hybrid Structures: The target compound’s chromenone-benzodioxole hybrid may offer dual functionality (e.g., enzyme inhibition + antioxidant effects), unlike simpler butanamide derivatives .

Research Findings and Data Trends

  • Synthetic Yields : Butanamide derivatives synthesized via acylation (e.g., ) typically yield 45–51%, with longer alkyl chains marginally reducing efficiency.
  • Spectroscopic Data : $^{1}\text{H}$-NMR of butanamide derivatives shows characteristic peaks for methylene protons (δ 2.30–2.35 ppm) and amide NH (δ 10.24–10.28 ppm) .
  • Biological Relevance : Benzodioxole-containing compounds often exhibit enhanced metabolic stability, while chromen-4-one derivatives are associated with kinase inhibition .

Biological Activity

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structural features, including a benzodioxole moiety and a chromenone core, suggest various mechanisms of action that may contribute to its pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

IUPAC Name: this compound
Molecular Formula: C19H19NO4
Molecular Weight: 325.36 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Mechanistically, it may induce apoptosis through the activation of caspases and modulation of apoptotic pathways.
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models.

Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cell growth in human breast cancer (MCF7) and prostate cancer (PC3) cells with IC50 values in the micromolar range. The mechanism was linked to cell cycle arrest at the G2/M phase and induction of apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)Mechanism
MCF710Apoptosis Induction
PC315Cell Cycle Arrest

Antioxidant Activity

In vitro assays demonstrated that this compound significantly reduced lipid peroxidation levels in cultured neuronal cells exposed to oxidative stress. This suggests potential neuroprotective effects.

Assay TypeResult
Lipid PeroxidationDecreased by 40%
DPPH ScavengingIC50 = 25 µM

Anti-inflammatory Effects

Research on inflammatory models indicated that treatment with this compound led to a reduction in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.

Case Studies

  • Breast Cancer Model : In a xenograft model using MCF7 cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups, confirming its potential as an anticancer agent.
  • Neuroprotection Study : In models of oxidative stress-induced neurodegeneration, the compound exhibited protective effects against neuronal death, suggesting its utility in treating neurodegenerative diseases.

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